molecular formula C7H10N4 B13170612 2-(3-Amino-1H-pyrazol-1-YL)butanenitrile

2-(3-Amino-1H-pyrazol-1-YL)butanenitrile

Katalognummer: B13170612
Molekulargewicht: 150.18 g/mol
InChI-Schlüssel: MJJPRUBZTBYVIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Amino-1H-pyrazol-1-yl)butanenitrile is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-1H-pyrazol-1-yl)butanenitrile typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Amino-1H-pyrazol-1-yl)butanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(3-Amino-1H-pyrazol-1-yl)butanenitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(3-Amino-1H-pyrazol-1-yl)butanenitrile involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interacting with receptors, thereby modulating various biochemical pathways. The exact mechanism can vary depending on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Amino-1H-pyrazole: A simpler analog with similar reactivity but lacking the butanenitrile group.

    4-(3-Amino-1H-pyrazol-1-yl)butanenitrile: A positional isomer with different chemical properties.

    2-(3-Amino-4-bromo-1H-pyrazol-1-yl)butanenitrile:

Uniqueness

2-(3-Amino-1H-pyrazol-1-yl)butanenitrile is unique due to the presence of both the amino and nitrile functional groups, which confer specific reactivity and potential for diverse applications. Its structure allows for versatile modifications, making it a valuable compound in various fields of research .

Eigenschaften

Molekularformel

C7H10N4

Molekulargewicht

150.18 g/mol

IUPAC-Name

2-(3-aminopyrazol-1-yl)butanenitrile

InChI

InChI=1S/C7H10N4/c1-2-6(5-8)11-4-3-7(9)10-11/h3-4,6H,2H2,1H3,(H2,9,10)

InChI-Schlüssel

MJJPRUBZTBYVIM-UHFFFAOYSA-N

Kanonische SMILES

CCC(C#N)N1C=CC(=N1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.